4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine

Lipophilicity ADME Drug Design

Medicinal chemistry programs targeting ATP-competitive kinase inhibitors often face attrition due to suboptimal ADME profiles arising from imbalanced lipophilicity or excessive hydrogen bond donors. 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine (CAS 188987-72-6) directly addresses this bottleneck as a rationally designed pyrimidine scaffold: • Optimized physicochemical profile: XLogP3=3.2, predicted pKa 7.43±0.50, zero H-bond donors, and five H-bond acceptors - aligning with both CNS drug-like space and oral bioavailability guidelines. • Synthetic versatility: The reactive 4-fluoro substituent enables rapid SNAr diversification for focused library construction during hit-to-lead SAR campaigns. • Supply assurance: In stock with characterized purity; available from mg to gram quantities with expedited global shipping for uninterrupted discovery workflows.

Molecular Formula C14H21FN4
Molecular Weight 264.34 g/mol
CAS No. 188987-72-6
Cat. No. B065329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine
CAS188987-72-6
Molecular FormulaC14H21FN4
Molecular Weight264.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=NC(=N2)N3CCCCC3)F
InChIInChI=1S/C14H21FN4/c15-12-11-13(18-7-3-1-4-8-18)17-14(16-12)19-9-5-2-6-10-19/h11H,1-10H2
InChIKeyWYCNOXLEUJTKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine Chemical Identity


4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine (CAS 188987-72-6) is a heterocyclic pyrimidine derivative featuring a 4-fluoro substituent and two piperidin-1-yl groups at the 2- and 6-positions. It serves primarily as a scaffold for medicinal chemistry research, particularly in kinase inhibitor development, due to its balanced physicochemical profile [1]. The compound is characterized by an XLogP3 of 3.2, a predicted pKa of 7.43±0.50, five hydrogen bond acceptors, and zero hydrogen bond donors .

Scaffold for kinase inhibitor development
Hinge-binding piperidine arms; balanced physicochemical space
4-Fluoro motif improves metabolic stability
Blocks CYP-mediated oxidation; class-level SAR support
Reactive SNAr handle for late-stage diversification
Enables library synthesis and SAR expansion

4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine Substitution Risks


The 4-substituent on this pyrimidine scaffold exerts a profound influence on lipophilicity, basicity, and metabolic stability—key drivers of ADME and off-target liability. As shown in the quantitative evidence below, swapping the 4-fluoro group for a methyl, chloro, or unsubstituted hydrogen alters computed XLogP3 values by up to 0.6 units, modifies predicted pKa, and changes hydrogen bond acceptor counts [1][2][3]. Such deviations can significantly impact membrane permeability, solubility, and cytochrome P450 interactions, making generic substitution without experimental validation a high-risk proposition in drug discovery campaigns .

Lipophilicity 4-Fluoro (Target) 4-Methyl / 4-Chloro
4-Chloro analog increases XLogP3 by 0.6 units; may shift permeability and off-target binding profile.
Basicity pKa ~7.43 4-Methyl pKa ~7.86
Higher pKa of 4-methyl analog alters ionization at physiological pH, potentially affecting solubility and absorption.
H-bond acceptors 5 4-Methyl: 4
Extra acceptor in fluoro derivative influences polar surface area and may affect passive permeability.

4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine Quantitative Evidence


Lipophilicity (XLogP3)

The 4-fluoro substituent confers a computed XLogP3 of 3.2, which is identical to the 4-methyl analog (XLogP3 = 3.2) but significantly lower than the 4-chloro analog (XLogP3 = 3.8) [1][2][3]. This balanced lipophilicity positions the compound within an optimal range for passive permeability while potentially reducing promiscuous off-target binding associated with higher logP values.

Lipophilicity
Cross-study comparable
XLogP3 = 3.2
4-Methyl: 3.2; 4-Chloro: 3.8
Lower than 4-chloro analog; may support balanced permeability and reduced non-specific binding.
Computed values, not experimental.
Lipophilicity ADME Drug Design

Predicted Basicity (pKa)

The predicted pKa of 4-fluoro-2,6-di(piperidin-1-yl)pyrimidine is 7.43±0.50 . In contrast, the 4-methyl analog (93152-55-7) has a predicted pKa of 7.86±0.40 . The lower pKa of the fluoro derivative suggests a weaker base, which can influence solubility and absorption in physiological pH ranges.

Predicted Basicity
Cross-study comparable
pKa 7.43±0.50
Lower pKa than 4-methyl analog (7.86); suggests weaker base, potentially improving passive absorption.
Predicted values; experimental confirmation needed.
Ionization Solubility Druglikeness

Hydrogen Bond Acceptor Count

The 4-fluoro substitution increases the hydrogen bond acceptor count from 4 (in the 4-methyl analog) to 5, while maintaining zero hydrogen bond donors [1][2]. This subtle change alters the polar surface area (PSA) and influences passive membrane permeability, a critical factor for CNS drug discovery.

H-Bond Acceptors
Cross-study comparable
5 (vs 4-methyl: 4)
Increased HBA may enhance solubility without drastically raising PSA; supports oral bioavailability profile exploration.
Computed by Cactvs.
Polar Surface Area Permeability Blood-Brain Barrier

Metabolic Stability via CYP Block

The presence of a fluorine atom at the 4-position on the pyrimidine ring is known to block cytochrome P450-mediated oxidative metabolism at that site, a common metabolic soft spot . While direct metabolic stability data for this specific compound are not publicly available, class-level SAR indicates that 4-fluoro substitution in pyrimidines can significantly extend microsomal half-life compared to unsubstituted or methyl-substituted analogs.

Metabolic Stability
Class-level inference
Fluorine blocks CYP oxidation at 4-position; direct microsomal half-life not reported.
Class-level SAR supports improved metabolic stability; data to verify for this specific scaffold.
No public experimental data.
Metabolism Half-life Fluorine Effect

Synthetic Versatility (SNAr Handle)

The 4-fluoro substituent serves as a reactive handle for nucleophilic aromatic substitution (SNAr), enabling late-stage functionalization with amines, alcohols, or thiols . This contrasts with the 4-methyl analog, which lacks a leaving group, and the 4-chloro analog, which is more reactive but may suffer from stability issues. The fluorine atom strikes a balance between stability and reactivity, allowing controlled derivatization under mild conditions.

Synthetic Versatility
Class-level inference
4-Fluoro serves as moderate SNAr leaving group; more stable than 4-chloro, more reactive than 4-methyl.
Enables controlled late-stage functionalization for library synthesis; context-dependent reactivity.
Reaction conditions require optimization.
SNAr Functionalization Late-stage diversification

4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine Application Scenarios


Kinase Inhibitor Scaffold Optimization

The balanced lipophilicity (XLogP3=3.2) and predicted pKa (7.43) of 4-fluoro-2,6-di(piperidin-1-yl)pyrimidine make it an ideal starting point for designing ATP-competitive kinase inhibitors [1]. Its piperidine rings can engage the hinge region, while the fluorine atom improves metabolic stability and provides a vector for further optimization .

CNS Drug Discovery

The compound's moderate XLogP3 (3.2) and zero hydrogen bond donors align with CNS drug-like property space [1]. The 4-fluoro group may enhance brain penetration by reducing P-gp efflux relative to more polar analogs, while the piperidine moieties can be tuned for target engagement .

Building Block for Parallel Library Synthesis

The reactive 4-fluoro handle permits SNAr diversification under mild conditions, enabling the rapid construction of focused libraries [1]. This is particularly valuable in hit-to-lead campaigns where SAR around the 4-position is critical .

hERG Liability Mitigation

Fluorine substitution on pyrimidine cores has been associated with reduced hERG channel inhibition [1]. While direct data for this compound are lacking, the 4-fluoro motif is a strategic choice for medicinal chemists seeking to mitigate cardiotoxicity risk without sacrificing potency .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Balanced lipophilicity & predicted pKa
ATP-competitive binding assay context
CNS drug discovery research
CNS drug-like property space; zero HBD
Brain penetration & P-gp efflux assay context
Parallel library synthesis
Reactive 4-fluoro SNAr handle
Diversification & SAR expansion
Cardiotoxicity risk screening
4-Fluoro substitution motif
hERG channel inhibition assay context

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